molecular formula C12H25NO B13261877 1-{[(2,2-Dimethylpropyl)amino]methyl}cyclohexan-1-ol

1-{[(2,2-Dimethylpropyl)amino]methyl}cyclohexan-1-ol

Cat. No.: B13261877
M. Wt: 199.33 g/mol
InChI Key: YJJAQWJTZFIGCY-UHFFFAOYSA-N
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Description

1-{[(2,2-Dimethylpropyl)amino]methyl}cyclohexan-1-ol is an organic compound with the molecular formula C12H25NO. It is a cyclohexanol derivative with a substituted amino group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2,2-Dimethylpropyl)amino]methyl}cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2,2-dimethylpropylamine in the presence of a reducing agent. The reaction conditions often include:

    Temperature: Moderate temperatures around 25-50°C.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: Cyclohexanone and 2,2-dimethylpropylamine.

    Reaction Conditions: Optimized temperature and pressure conditions to maximize yield.

    Purification: Techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-{[(2,2-Dimethylpropyl)amino]methyl}cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield different alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products

    Oxidation: Produces cyclohexanone derivatives.

    Reduction: Yields various alcohol derivatives.

    Substitution: Forms substituted cyclohexanol compounds.

Scientific Research Applications

1-{[(2,2-Dimethylpropyl)amino]methyl}cyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(2,2-Dimethylpropyl)amino]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A similar compound with an amino group and hydroxyl group.

    Cyclohexanol: A simpler cyclohexanol derivative without the substituted amino group.

Uniqueness

1-{[(2,2-Dimethylpropyl)amino]methyl}cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

1-[(2,2-dimethylpropylamino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C12H25NO/c1-11(2,3)9-13-10-12(14)7-5-4-6-8-12/h13-14H,4-10H2,1-3H3

InChI Key

YJJAQWJTZFIGCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCC1(CCCCC1)O

Origin of Product

United States

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